molecular formula C15H19BN2O3 B596289 5-Methyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,2,4-oxadiazole CAS No. 1256359-28-0

5-Methyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,2,4-oxadiazole

Cat. No.: B596289
CAS No.: 1256359-28-0
M. Wt: 286.138
InChI Key: DGFZREYHVPFDNZ-UHFFFAOYSA-N
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Description

5-Methyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring an oxadiazole ring substituted with a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Borylation: The introduction of the boronate ester group is often carried out using a Suzuki-Miyaura coupling reaction. This involves the reaction of a halogenated oxadiazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound would likely scale up the laboratory procedures, optimizing reaction conditions for higher yields and purity. This might include continuous flow synthesis techniques and the use of more efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, leading to the formation of boronic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the phenyl group, depending on the reagents used.

    Substitution: The boronate ester group can participate in various substitution reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted phenyl-oxadiazole derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

    Catalysis: The boronate ester group can act as a ligand in catalytic processes.

Biology and Medicine

    Drug Development:

    Biological Probes: Used in the development of fluorescent probes for biological imaging.

Industry

    Materials Science: Incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.

    Electronics: Potential use in organic light-emitting diodes (OLEDs) and other electronic devices.

Comparison with Similar Compounds

Similar Compounds

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boronate ester group but different core structure.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: Another boronate ester with a different functional group.

Properties

IUPAC Name

5-methyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BN2O3/c1-10-17-13(18-19-10)11-7-6-8-12(9-11)16-20-14(2,3)15(4,5)21-16/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFZREYHVPFDNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NOC(=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682257
Record name 5-Methyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256359-28-0
Record name 5-Methyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256359-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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